

The Discovery and Development of DIPSO Buffer: A Technical Guide

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Compound of Interest

Compound Name: *1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, commonly known as DIPSO buffer. As a zwitterionic buffer, DIPSO is a valuable tool in a variety of biochemical and molecular biology applications due to its effective buffering range in the physiological pH spectrum. This document details its discovery as one of "Good's" buffers, its physicochemical properties, a likely synthesis route, and its applications in techniques such as electrophoresis and chromatography. Detailed experimental protocols and visualizations are provided to assist researchers in the effective utilization of this versatile buffering agent.

Introduction: The Need for Better Biological Buffers

In the mid-20th century, biochemical research was often hampered by the limitations of available buffering agents. Many common buffers were found to interfere with biological reactions, chelate essential metal ions, or be metabolically active in the systems being studied. This led Dr. Norman Good and his colleagues in 1966 to develop a series of zwitterionic buffers, now famously known as "Good's buffers," designed to be more inert and compatible with biological systems.^{[1][2]} DIPSO is a prominent member of this family of buffers.

DIPSO, a white crystalline powder, is valued for its effective buffering capacity between pH 7.0 and 8.2, a range that encompasses the physiological pH of many biological systems.^[3]^[4] Its zwitterionic nature, conferred by the presence of both a tertiary amine and a sulfonic acid group, provides excellent pH stability while minimizing interactions with other components of a reaction mixture.^[4]

Physicochemical Properties of DIPSO

The utility of a buffer is defined by its physicochemical characteristics. DIPSO exhibits several properties that make it a suitable choice for a range of applications.

Chemical Structure and General Properties

- Chemical Name: 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid
- CAS Number: 68399-80-4
- Molecular Formula: $C_7H_{17}NO_6S$
- Molecular Weight: 243.28 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in water; almost insoluble in most organic solvents.

Quantitative Data

The performance of a buffer is critically dependent on its pKa and how it is influenced by temperature. The following table summarizes key quantitative data for DIPSO buffer.

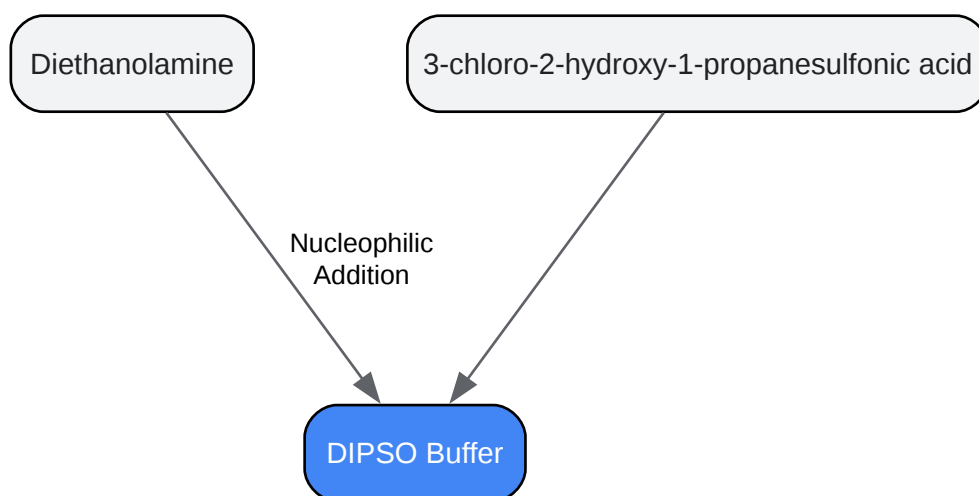
Property	Value	Reference
pKa at 25°C	7.52	
Effective pH Range	7.0 - 8.2	[3][4]
Δ pKa/°C	-0.015	
pKa at 20°C	7.60	[1]
pKa at 37°C	7.35	[1]
Metal Ion Interaction	Generally low chelating capability.	[1]

Synthesis of DIPSO Buffer

While detailed, step-by-step synthesis protocols for the commercial production of DIPSO are often proprietary, the general synthetic route can be inferred from its chemical structure. The synthesis of zwitterionic sulfonate buffers like DIPSO typically involves the reaction of a secondary amine with a sulfonating agent.

A plausible synthesis for DIPSO would involve the reaction of diethanolamine with 3-chloro-2-hydroxy-1-propanesulfonic acid or a related epoxy-sulfonate precursor. The nucleophilic secondary amine of diethanolamine would attack the electrophilic carbon of the sulfonating agent, leading to the formation of the carbon-nitrogen bond and the final DIPSO molecule. The reaction would likely be carried out in an aqueous solution under controlled temperature and pH conditions to ensure a high yield and purity of the final product.

Below is a conceptual diagram of the likely synthesis pathway for DIPSO.



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A conceptual diagram of the likely synthesis pathway for DIPSO buffer.

Applications of DIPSO Buffer

DIPSO's properties make it a versatile buffer for a range of applications in research and drug development.

Electrophoresis

DIPSO is an excellent buffer for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing.[3][5][6] Its ability to maintain a stable pH during the electrophoretic run is crucial for the consistent migration and accurate separation of biomolecules like proteins and nucleic acids.[3][4] The zwitterionic nature of DIPSO also contributes to the ionic strength of the electrophoresis buffer, facilitating the movement of charged molecules.[3]

Chromatography

In protein purification using ion-exchange chromatography, maintaining a stable pH is critical for the specific binding and elution of proteins from the column matrix.[4] DIPSO can be used to prepare the equilibration and elution buffers, ensuring reproducible separation and high purity of the target protein.[4]

Enzyme Assays and Cell Culture

The physiological pH range of DIPSO makes it suitable for use in enzyme activity assays, where maintaining a specific and stable pH is essential for accurate measurements. It is also used in cell culture media to maintain the pH required for optimal cell growth and viability.

Experimental Protocols

The following are detailed methodologies for preparing and using DIPSO buffer in common laboratory applications.

Preparation of a 1 M DIPSO Stock Solution

Materials:

- DIPSO (powder, MW: 243.28 g/mol)
- High-purity, deionized water
- Sodium hydroxide (NaOH) solution (e.g., 10 M) or Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask

Procedure:

- Weigh out 243.28 g of DIPSO powder for a 1 L solution.
- Add the powder to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add NaOH solution to the DIPSO solution while monitoring the pH to reach the desired value within the buffer's effective range (e.g., pH 7.6). If the initial pH is too high, it

can be adjusted with HCl.

- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Add deionized water to bring the final volume to the 1 L mark.
- Stopper the flask and invert it several times to ensure thorough mixing.
- Store the 1 M DIPSO stock solution at 4°C.

Protocol for Native Polyacrylamide Gel Electrophoresis (PAGE) using DIPSO Buffer

This protocol is adapted for the use of DIPSO as a running buffer for the separation of native proteins.

Materials:

- Acrylamide/Bis-acrylamide solution
- 1 M DIPSO stock solution, pH 7.6
- Ammonium persulfate (APS), 10% (w/v) solution
- TEMED (N,N,N',N'-tetramethylethylenediamine)
- Protein sample
- Native protein loading dye
- Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)

Procedure:

1. Gel Casting:

- Resolving Gel (e.g., 8%):

- For 10 mL of resolving gel solution, mix:
 - 3.3 mL of deionized water
 - 2.7 mL of 30% Acrylamide/Bis-acrylamide solution
 - 3.8 mL of 1 M DIPSO, pH 7.6
 - 100 μ L of 10% APS
 - 10 μ L of TEMED
- Immediately pour the solution between the glass plates, leaving space for the stacking gel.
- Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
- Stacking Gel (e.g., 4%):
 - For 5 mL of stacking gel solution, mix:
 - 3.05 mL of deionized water
 - 0.67 mL of 30% Acrylamide/Bis-acrylamide solution
 - 1.25 mL of 1 M DIPSO, pH 7.6
 - 50 μ L of 10% APS
 - 5 μ L of TEMED
 - Pour off the overlaying liquid from the resolving gel and add the stacking gel solution. Insert the comb and allow it to polymerize for 20-30 minutes.

2. Sample Preparation and Loading:

- Mix your protein sample with an equal volume of 2x native protein loading dye.

- Carefully remove the comb from the stacking gel and place the gel cassette in the electrophoresis tank.
- Fill the inner and outer chambers of the tank with 1x running buffer (diluted from your 1 M DIPSO stock to the desired concentration, e.g., 50 mM, pH 7.6).
- Load the prepared protein samples into the wells.

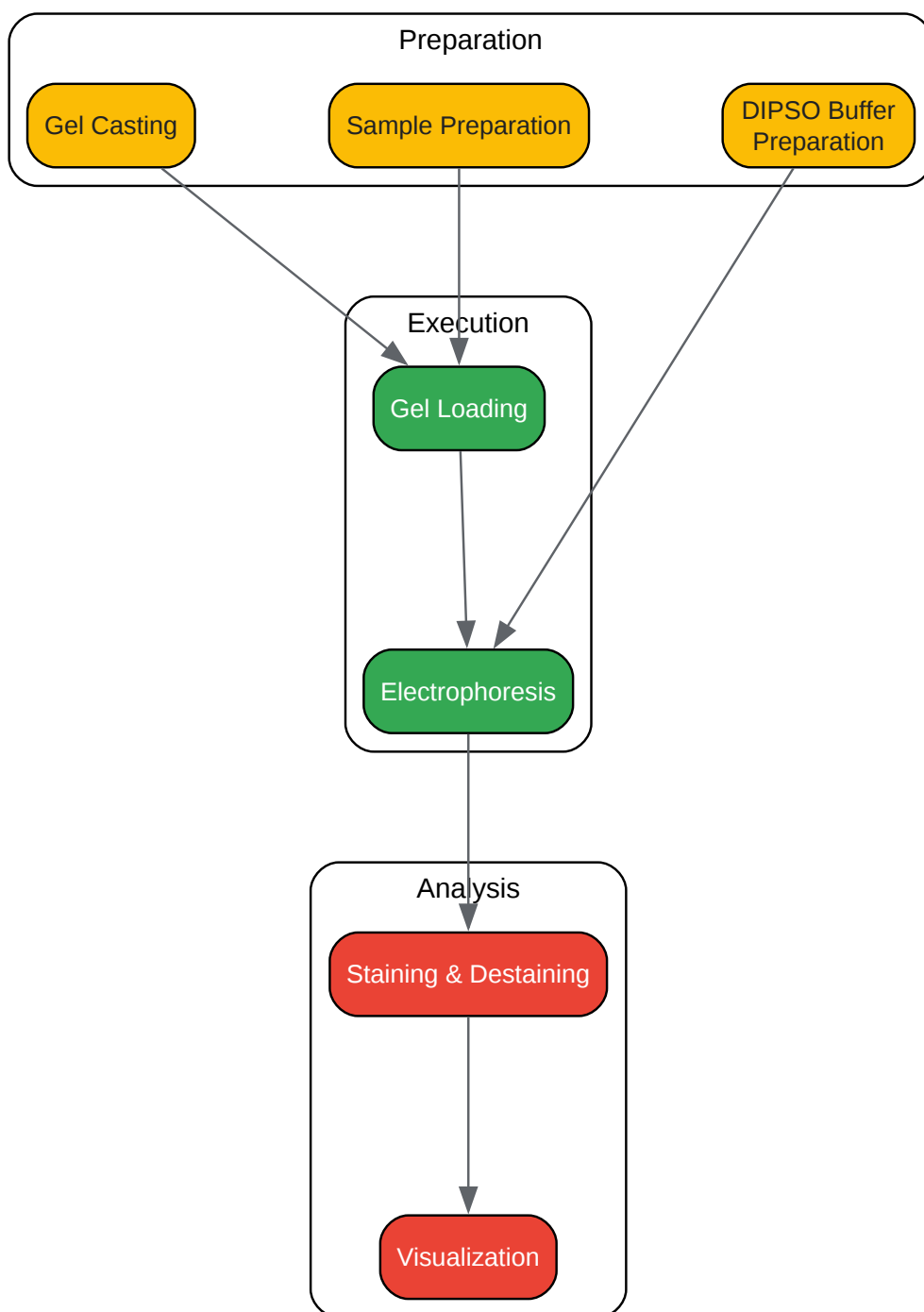
3. Electrophoresis:

- Connect the electrophoresis tank to the power supply.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

4. Visualization:

- After electrophoresis, carefully remove the gel from the cassette.
- Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

The following diagram illustrates the general workflow for native PAGE.



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A general workflow diagram for Native PAGE.

Conclusion

DIPSO buffer, a member of the "Good's" buffer series, offers significant advantages for a wide range of applications in the life sciences. Its zwitterionic nature, physiological pH range, and low potential for biological interaction make it a reliable choice for researchers and drug development professionals. By understanding its fundamental properties and following established protocols, scientists can effectively utilize DIPSO to maintain stable experimental conditions and achieve reproducible results.

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